molecular formula C13H18N2O2S B4543405 N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide

N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide

Cat. No. B4543405
M. Wt: 266.36 g/mol
InChI Key: FVBBCIFKEYRAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide is a compound of interest in various fields of chemistry and materials science due to its unique structural and chemical properties. It is a derivative of pyrrolidinecarbothioamide, a class known for its diverse chemical reactivity and potential in creating complex molecular architectures.

Synthesis Analysis

The synthesis of this compound involves several key steps, including the formation of the pyrrolidinecarbothioamide backbone and subsequent introduction of the dimethoxyphenyl group. The stability constants for the palladium complex formations suggest significant synthetic versatility and potential for further functionalization (Lawrence et al., 2015).

Molecular Structure Analysis

Molecular structure analysis reveals that compounds with the dimethoxyphenyl group exhibit specific conformational properties and intermolecular interactions. These structural aspects are crucial for understanding the compound's reactivity and its interactions with various substrates or ligands (Malone et al., 1997).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, showcasing its reactivity. For instance, its ability to form stable complexes with metals like palladium highlights its potential in catalysis and material science applications. The kinetics of formation for these complexes indicate an associative mechanism, which could influence the design of new catalytic systems (Lawrence et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The electron-donating effect of the dimethoxy groups could affect these properties, potentially enhancing the compound's utility in various applications (Golla et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's applications in synthesis and material science. The presence of both the pyrrolidinecarbothioamide core and dimethoxyphenyl groups introduces a complex reactivity pattern that could be harnessed for creating novel molecules and materials (Lawrence et al., 2015).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-16-10-5-6-12(17-2)11(9-10)14-13(18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBBCIFKEYRAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-1-pyrrolidinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.